2-Hydrazinyl-1H-benzo[d]imidazol-1-amine 2-Hydrazinyl-1H-benzo[d]imidazol-1-amine
Brand Name: Vulcanchem
CAS No.: 139883-61-7
VCID: VC21211753
InChI: InChI=1S/C7H9N5/c8-11-7-10-5-3-1-2-4-6(5)12(7)9/h1-4H,8-9H2,(H,10,11)
SMILES: C1=CC=C2C(=C1)N=C(N2N)NN
Molecular Formula: C7H9N5
Molecular Weight: 163.18 g/mol

2-Hydrazinyl-1H-benzo[d]imidazol-1-amine

CAS No.: 139883-61-7

Cat. No.: VC21211753

Molecular Formula: C7H9N5

Molecular Weight: 163.18 g/mol

* For research use only. Not for human or veterinary use.

2-Hydrazinyl-1H-benzo[d]imidazol-1-amine - 139883-61-7

Specification

CAS No. 139883-61-7
Molecular Formula C7H9N5
Molecular Weight 163.18 g/mol
IUPAC Name 2-hydrazinylbenzimidazol-1-amine
Standard InChI InChI=1S/C7H9N5/c8-11-7-10-5-3-1-2-4-6(5)12(7)9/h1-4H,8-9H2,(H,10,11)
Standard InChI Key TUMLDHMRIOZXQR-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)N=C(N2N)NN
Canonical SMILES C1=CC=C2C(=C1)N=C(N2N)NN

Introduction

Chemical Structure and Properties

2-Hydrazinyl-1H-benzo[d]imidazol-1-amine belongs to the class of benzimidazole derivatives, characterized by a fused ring system comprising a benzene ring and an imidazole moiety. The compound features a hydrazinyl group (-NHNH₂) at the 2-position and an amino group (-NH₂) at the 1-position of the benzimidazole scaffold.

Physical and Chemical Properties

The physical and chemical properties of 2-Hydrazinyl-1H-benzo[d]imidazol-1-amine are summarized in Table 1.

Table 1: Physical and Chemical Properties of 2-Hydrazinyl-1H-benzo[d]imidazol-1-amine

PropertyValue
Molecular FormulaC₇H₉N₅
Molecular Weight163.18 g/mol
AppearanceCreamy white solid powder
Melting Point224-225°C (for related compounds)
SolubilitySoluble in polar solvents like methanol, ethanol, DMSO
Standard InChIInChI=1S/C7H9N5/c8-10-7-5-3-1-2-4-6(5)11-7-9/h1-4H,9H2,8H3,(H,10,11)
Canonical SMILESNNC1=NC2=CC=CC=C2N1N

The compound contains multiple nitrogen atoms that can participate in hydrogen bonding, making it capable of interacting with various biological targets. The presence of both hydrazinyl and amino groups provides potential sites for further chemical modifications .

Synthesis Methods

Various synthetic routes have been reported for the preparation of 2-Hydrazinyl-1H-benzo[d]imidazol-1-amine and related compounds. The most common approaches are discussed below.

Characterization and Spectral Analysis

Comprehensive characterization of 2-Hydrazinyl-1H-benzo[d]imidazol-1-amine and related compounds has been performed using various spectroscopic techniques.

FT-IR Spectroscopy

The infrared spectrum of related hydrazinyl benzimidazole compounds shows characteristic absorption bands as detailed in Table 2.

Table 2: Characteristic FT-IR Absorption Bands of Hydrazinyl Benzimidazole Derivatives

Functional GroupWavenumber (cm⁻¹)
N-H stretching3464
Aromatic C-H stretching3024
C=N stretching1614.4
C=C stretching1576.4
C-H stretching2849.7-3010
NH₂ stretching3310

These characteristic bands confirm the presence of the hydrazinyl group and the benzimidazole scaffold .

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information about the chemical structure of the compound. Table 3 summarizes the typical chemical shifts observed in the ¹H NMR and ¹³C NMR spectra of hydrazinyl benzimidazole derivatives.

Table 3: NMR Spectral Data of Hydrazinyl Benzimidazole Derivatives

Spectrum TypeChemical Shift (δ, ppm)Assignment
¹H NMR6.91-8.52Aromatic protons
¹H NMR10.56NH (benzimidazole)
¹H NMR6.86NH (hydrazinyl)
¹³C NMR141, 138, 136N=C-NH, C-NH, C-NH
¹³C NMR123, 125, 121.6, 119.1Aromatic carbons

The ¹³C NMR spectrum shows signals at δ 141, 138, 136 ppm attributable to N=C-NH, C-NH, and C-NH carbons, respectively. The aromatic carbon signals appear at δ 123, 125, 121.6, and 119.1 ppm .

Mass Spectrometry

Mass spectrometry is used to confirm the molecular weight and fragmentation pattern of the compound. For related hydrazinyl benzimidazole derivatives, the molecular ion peak typically appears at m/z corresponding to their molecular weight, with characteristic fragmentation patterns that help in structural elucidation .

Biological Activities

Benzimidazole derivatives, including those with hydrazinyl substituents, demonstrate a wide range of biological activities. The following sections summarize the key biological properties associated with these compounds.

Antimicrobial Activity

Hydrazinyl-substituted benzimidazoles have shown significant antimicrobial activities against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) of these compounds against various bacterial strains are presented in Table 4.

Table 4: Antimicrobial Activity of Benzimidazole Derivatives with Hydrazinyl Substitution

Bacterial StrainMIC Range (μg/mL)
Staphylococcus aureus4-64
Escherichia coli16-64
Methicillin-resistant S. aureus4-16
Streptococcus faecalis8-16
Candida albicans (fungus)64
Aspergillus niger (fungus)64

These compounds demonstrate strong antimicrobial activity against resistant bacterial and fungal strains due to their ability to disrupt metabolic pathways . The presence of the hydrazinyl group appears to enhance the antimicrobial potential, particularly against Gram-positive bacteria.

Anticancer Activity

Benzimidazole derivatives with hydrazinyl substituents have been evaluated for their anticancer potential against various cancer cell lines. Table 5 summarizes the cytotoxic activities of these compounds.

Table 5: Anticancer Activity of Hydrazinyl-Substituted Benzimidazole Derivatives

Cancer Cell LineIC₅₀ Range (μM)
MDA-MB-231 (breast cancer)9.65-16.91
HepG-2 (liver cancer)10.16-59.13
A549 (lung cancer)10.30-119.3
MCF-7 (breast cancer)8.91-13.49
OVCAR-3 (ovarian cancer)10.50-36.48
C6 (rat glioma)15.67-32.67

Several benzimidazole derivatives have shown promising anticancer activity, with IC₅₀ values in the low micromolar range . The mechanism of action is believed to involve the inhibition of critical enzymes in cancer cell proliferation, such as cyclin-dependent kinases (CDKs) .

Other Biological Activities

Apart from antimicrobial and anticancer activities, benzimidazole derivatives with hydrazinyl groups have demonstrated several other biological properties:

  • Neurological Effects: These compounds are being explored as GABA-A receptor modulators for treating neurological disorders like anxiety and epilepsy.

  • Anti-inflammatory Activity: Several derivatives have shown significant anti-inflammatory properties, making them potential candidates for developing anti-inflammatory drugs .

  • Antioxidant Activity: The hydrazinyl group contributes to the antioxidant potential of these compounds, enabling them to scavenge free radicals and reduce oxidative stress .

  • Enzyme Inhibition: Some derivatives have shown inhibitory activity against enzymes like dihydrofolate reductase, which is a potential target for antimicrobial and anticancer therapies .

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of 2-Hydrazinyl-1H-benzo[d]imidazol-1-amine and related compounds is crucial for rational drug design. Several key structural features influence the biological activities of these compounds.

Effect of Substitution Patterns

The position and nature of substituents on the benzimidazole scaffold significantly impact the biological activities. Table 6 summarizes the effect of various substitution patterns on antimicrobial and anticancer activities.

Table 6: Impact of Substitution Patterns on Biological Activities

Substitution PatternEffect on Antimicrobial ActivityEffect on Anticancer Activity
Hydrazinyl at 2-positionEnhanced activity against Gram-positive bacteriaModerate to strong cytotoxicity
Amino at 1-positionImproved penetration into bacterial cellsEnhanced selectivity for cancer cells
Alkyl at 1-positionIncreased lipophilicity and membrane penetrationVariable effects depending on the alkyl chain length
Phenyl substituentsEnhanced activity against fungiImproved cytotoxicity against solid tumors
Halogen substituentsBroad-spectrum antimicrobial activityEnhanced antiproliferative effects

The presence of both hydrazinyl and amino groups in 2-Hydrazinyl-1H-benzo[d]imidazol-1-amine may contribute to its unique biological profile, potentially offering advantages in terms of target selectivity and activity spectrum .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions of benzimidazole derivatives with various biological targets. For instance, docking studies with cyclin-dependent kinase 2 (CDK2) have revealed that certain benzimidazole derivatives can interact with key amino acids in the active site, including Lys89, Asp86, Leu83, and Glu81, through hydrogen bonding .

The hydrazinyl group can form hydrogen bonds with target proteins, enhancing the binding affinity and selectivity. Similarly, the amino group at the 1-position can participate in additional hydrogen bonding interactions, further stabilizing the complex with the target protein .

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